molecular formula C7H4BrF2I B8140662 4-Bromo-1-(difluoromethyl)-2-iodobenzene

4-Bromo-1-(difluoromethyl)-2-iodobenzene

Cat. No.: B8140662
M. Wt: 332.91 g/mol
InChI Key: LPPYTKKTMBAPJR-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-iodobenzene is an organohalogen compound characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(difluoromethyl)-2-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative. For instance, starting with a difluoromethyl-substituted benzene, bromination and iodination reactions can be sequentially performed under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine, iodine, and difluoromethyl groups. This activation facilitates various substitution and coupling reactions by making the ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(difluoromethyl)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms along with a difluoromethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This combination of substituents makes it particularly useful in specific synthetic applications where multiple halogen atoms are required.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPYTKKTMBAPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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